Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzoate ester group, an amide linkage, and a nitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of phenol to produce 4-nitrophenol.
Esterification: The esterification of 4-nitrophenol with acetic anhydride to form 4-nitrophenyl acetate.
Amidation: The reaction of 4-nitrophenyl acetate with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-aminophenoxy derivative.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-aminobenzoic acid and 4-nitrophenol.
Scientific Research Applications
Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in electron transfer reactions, while the amide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[2-(2-nitrophenoxy)acetyl]amino]benzoate
- Methyl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate
- Methyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate
Uniqueness
Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
397848-79-2 |
---|---|
Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-23-16(20)11-2-4-12(5-3-11)17-15(19)10-24-14-8-6-13(7-9-14)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
JSBNVYMIOZYFOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.